molecular formula C11H9F2NO2 B11075331 2-(difluoromethyl)-5,7-dimethyl-4H-pyrano[2,3-b]pyridin-4-one

2-(difluoromethyl)-5,7-dimethyl-4H-pyrano[2,3-b]pyridin-4-one

Cat. No.: B11075331
M. Wt: 225.19 g/mol
InChI Key: BZBLZLFGWHDHKW-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5,7-dimethyl-4H-pyrano[2,3-b]pyridin-4-one is a synthetic organic compound characterized by its unique pyrano[2,3-b]pyridin-4-one core structure. This compound is notable for its difluoromethyl group, which imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(difluoromethyl)-5,7-dimethyl-4H-pyrano[2,3-b]pyridin-4-one typically involves multi-step organic synthesis. One common method starts with the preparation of the pyrano[2,3-b]pyridin-4-one core, followed by the introduction of the difluoromethyl group. Key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-5,7-dimethyl-4H-pyrano[2,3-b]pyridin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted compounds with various functional groups replacing the difluoromethyl group.

Scientific Research Applications

2-(Difluoromethyl)-5,7-dimethyl-4H-pyrano[2,3-b]pyridin-4-one has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-(difluoromethyl)-5,7-dimethyl-4H-pyrano[2,3-b]pyridin-4-one exerts its effects is often related to its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds and van der Waals interactions. This can lead to inhibition or activation of specific biochemical pathways, depending on the target and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(difluoromethyl)-5,7-dimethyl-4H-pyrano[2,3-b]pyridin-4-one is unique due to its pyrano[2,3-b]pyridin-4-one core, which provides additional sites for chemical modification and potential biological activity. The presence of the difluoromethyl group further enhances its chemical stability and biological interactions, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H9F2NO2

Molecular Weight

225.19 g/mol

IUPAC Name

2-(difluoromethyl)-5,7-dimethylpyrano[2,3-b]pyridin-4-one

InChI

InChI=1S/C11H9F2NO2/c1-5-3-6(2)14-11-9(5)7(15)4-8(16-11)10(12)13/h3-4,10H,1-2H3

InChI Key

BZBLZLFGWHDHKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=O)C=C(O2)C(F)F)C

Origin of Product

United States

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